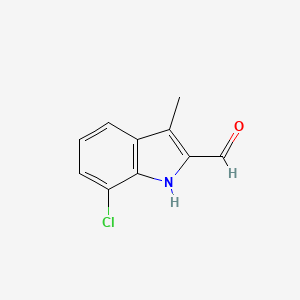

7-Chloro-3-methyl-1H-indole-2-carbaldehyde

Descripción

BenchChem offers high-quality 7-Chloro-3-methyl-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-methyl-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

7-chloro-3-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-7-3-2-4-8(11)10(7)12-9(6)5-13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYFADJEUDJOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590776 | |

| Record name | 7-Chloro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910442-16-9 | |

| Record name | 7-Chloro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 7-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS 910442-16-9): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry. Its trifunctional nature—a reactive aldehyde group, a modifiable indole nitrogen, and a lipophilic chloro-substituent—makes it a valuable and versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its known properties, a proposed, mechanistically-grounded synthesis protocol, its chemical reactivity, and its potential applications for researchers and professionals in drug development.

Compound Identification and Physicochemical Properties

7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a solid organic compound at room temperature. The core of its structure is a 3-methylindole moiety, formylated at the 2-position and chlorinated at the 7-position of the benzene ring. This specific substitution pattern influences the molecule's electronic properties and steric profile, which are critical determinants of its reactivity and biological activity.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 910442-16-9 | [1] |

| Molecular Formula | C₁₀H₈ClNO | |

| Molecular Weight | 193.63 g/mol | |

| InChI Key | FLYFADJEUDJOJU-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(C=O)NC2=C1C=CC=C2Cl | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | ≥95% (Typical) | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Note: Specific experimental data such as melting point, boiling point, and detailed spectral analyses (¹H NMR, ¹³C NMR) for this exact compound are not extensively reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis and Purification

The most logical and widely adopted method for the formylation of electron-rich heterocycles like indoles is the Vilsmeier-Haack reaction .[2] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium ion, which is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). Given that the C3 position of the starting material, 7-chloro-3-methyl-1H-indole, is already substituted, the electrophilic formylation is directed to the next most activated position, C2.

Proposed Synthesis Workflow

The overall transformation involves the reaction of 7-chloro-3-methyl-1H-indole with the Vilsmeier reagent, followed by aqueous hydrolysis to yield the target aldehyde.

Caption: Proposed Vilsmeier-Haack synthesis of the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of similar indole derivatives.[2][3]

-

Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction with Indole: Dissolve the starting material, 7-chloro-3-methyl-1H-indole (1 equivalent), in a minimal amount of anhydrous DMF.

-

Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a saturated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 8-9.

-

The product will typically precipitate as a solid. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

Caption: Standard purification workflows for the target compound.

Recrystallization: Ethanol or an ethanol/water mixture is often effective for recrystallizing indole derivatives.[2] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly. The purified crystals can be collected by filtration.

Column Chromatography: For higher purity, the crude product can be purified using silica gel column chromatography with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.

Chemical Reactivity and Derivatization Potential

The structure of 7-chloro-3-methyl-1H-indole-2-carbaldehyde offers multiple handles for chemical modification, making it a highly valuable scaffold in combinatorial chemistry and drug discovery.

Caption: Key reaction pathways for derivatizing the title compound.

-

Reactions of the Aldehyde Group: The aldehyde at the C2 position is a versatile functional group.

-

Oxidation: It can be readily oxidized to the corresponding 7-chloro-3-methyl-1H-indole-2-carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Ag₂O).

-

Condensation: It undergoes condensation reactions with primary amines to form Schiff bases (imines) and with active methylene compounds (e.g., malononitrile) in Knoevenagel condensations.[4][5] These reactions are fundamental for extending the molecular framework.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (2-hydroxymethyl derivative).

-

Wittig Reaction: It can be converted to an alkene.

-

-

Reactions at the Indole Nitrogen: The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for:

-

N-Alkylation/N-Arylation: Introduction of various alkyl, benzyl, or aryl groups can significantly modulate the compound's steric and electronic properties, which is a common strategy in drug design to improve pharmacokinetic profiles.

-

Applications in Medicinal Chemistry and Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[4][6] Indole-3-carbaldehyde and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[6][7]

While specific bioactivity data for 7-chloro-3-methyl-1H-indole-2-carbaldehyde is scarce, its structural motifs suggest significant potential:

-

Scaffold for Library Synthesis: As a trifunctional building block, it is an ideal starting point for generating diverse chemical libraries for high-throughput screening. The chlorine atom at the 7-position increases lipophilicity, which can enhance membrane permeability, and provides a potential site for further modification via cross-coupling reactions.

-

Precursor to Bioactive Molecules: The reactivity of the aldehyde group allows for its conversion into a wide array of functional groups and heterocyclic rings known to possess biological activity. For instance, condensation with hydrazines or hydroxylamine can lead to the formation of pyrazole or isoxazole-fused indole systems.[4]

-

Potential Therapeutic Targets: Based on the activities of related indole compounds, derivatives of this scaffold could be investigated as inhibitors of enzymes like lanosterol 14α-demethylase (antifungal) or as ligands for various receptors.[5]

Safety and Handling

As with any laboratory chemical, 7-chloro-3-methyl-1H-indole-2-carbaldehyde should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).

Table 3: GHS Hazard Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8] |

| Hazard Statements | H319: Causes serious eye irritation. | |

| H315: Causes skin irritation (common for related compounds). | [8] | |

| H335: May cause respiratory irritation (common for related compounds). | [8] | |

| Precautionary Statements | P264: Wash skin thoroughly after handling. | |

| P280: Wear protective gloves/eye protection/face protection. | [9] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P337+P313: If eye irritation persists: Get medical advice/attention. |

Handling and Storage:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a chemical fume hood. Change contaminated clothing immediately and wash hands after handling.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

El-Faham, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-20. Retrieved February 27, 2026, from [Link]

-

Zhang, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2020). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved February 27, 2026, from [Link]

-

Preprints.org. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved February 27, 2026, from [Link]

-

AIP Publishing. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved February 27, 2026, from [Link]

Sources

- 1. 7-Chloro-3-methyl-1H-indole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. 2-Chloro-1H-indole-3-carbaldehyde | 5059-30-3 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Comprehensive Technical Guide on 7-Chloro-3-methyl-1H-indole-2-carbaldehyde: Synthesis, Reactivity, and Drug Discovery Applications

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous therapeutics. 7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a highly specialized, polyfunctionalized building block designed for advanced drug discovery. The strategic placement of a chlorine atom at the C7 position and a methyl group at the C3 position fundamentally alters the electronic landscape and steric availability of the indole core. This whitepaper provides an in-depth analysis of its chemical properties, a self-validating synthetic protocol via Directed Ortho-Lithiation (DoL), and its downstream applications in the development of antifungal and antileishmanial agents.

Chemical Identity & Structural Characteristics

The structural modifications on this indole derivative dictate its unique reactivity. The 7-chloro group exerts a strong inductive electron-withdrawing (-I) effect, which significantly increases the acidity of the adjacent N1 proton. Simultaneously, the 3-methyl group provides steric bulk and electron donation (+I) to the core, effectively blocking the highly reactive C3 position from standard electrophilic aromatic substitution [1].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | 7-Chloro-3-methyl-1H-indole-2-carbaldehyde |

| CAS Number | 910442-16-9 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| SMILES String | O=Cc1[nH]c2c(Cl)cccc2c1C |

| InChIKey | FLYFADJEUDJOJU-UHFFFAOYSA-N |

| Physical Form | Solid (Pale yellow to crystalline powder) |

Synthetic Methodologies: The Directed Ortho-Lithiation (DoL) Strategy

Expertise & Experience: The Causality of Method Selection

In standard indole chemistry, the introduction of a formyl group is typically achieved via the Vilsmeier-Haack reaction, which regioselectively targets the electron-rich C3 position. However, in 7-chloro-3-methyl-1H-indole, the C3 position is blocked by a methyl group. Attempting to force Vilsmeier-Haack conditions on 3-substituted indoles often leads to intractable polymeric mixtures, low yields, or unwanted formylation on the benzenoid ring [2].

To achieve precise and high-yielding C2 formylation, a Directed Ortho-Lithiation (DoL) strategy utilizing carbon dioxide (CO₂) as a transient protecting group is the definitive standard [3].

Step-by-Step Protocol & Self-Validating Mechanisms

Note: All glassware must be flame-dried, and the reaction must be conducted under a strict argon atmosphere to prevent premature quenching of organolithium intermediates.

-

N-Lithiation:

-

Procedure: Dissolve 1.0 equivalent of 7-chloro-3-methyl-1H-indole in anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath. Slowly add 1.1 equivalents of n-butyllithium (n-BuLi).

-

Causality: The highly acidic nature of the N-H proton, exacerbated by the electron-withdrawing 7-chloro group, allows for rapid deprotonation. The -78 °C temperature prevents unwanted side reactions and degradation of the indole core.

-

-

Transient Protection via Carboxylation:

-

Procedure: Bubble anhydrous CO₂ gas through the solution for 15 minutes, then remove excess CO₂ under reduced pressure.

-

Causality: The N-lithiated species reacts with CO₂ to form a lithium 1-carboxylate intermediate. This step is a self-validating control; the carboxylate acts as a robust directing group (via oxygen-lithium coordination) that forces subsequent lithiation exclusively to the C2 position.

-

-

C2-Lithiation:

-

Procedure: Add 1.1 equivalents of tert-butyllithium (t-BuLi) dropwise at -78 °C and stir for 1 hour.

-

Causality: t-BuLi is required here because the C2 proton is significantly less acidic than the N-H proton. The lithium 1-carboxylate directs the strong base to the adjacent C2 carbon, forming a stable C2-lithiated intermediate.

-

-

Electrophilic Formylation:

-

Procedure: Introduce 1.2 equivalents of anhydrous N,N-dimethylformamide (DMF) dropwise. Allow the reaction to slowly warm to room temperature over 1.5 hours.

-

Causality: DMF acts as the formyl cation equivalent. Warming to room temperature ensures complete conversion of the sterically hindered C2-lithium species into the tetrahedral hemiaminal intermediate.

-

-

Quench and Decarboxylation:

-

Procedure: Quench the reaction with 1M HCl until the pH is slightly acidic. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

-

Causality: The acidic aqueous quench serves a dual purpose: it collapses the hemiaminal to the desired aldehyde and simultaneously hydrolyzes the unstable N-carboxylate, releasing CO₂ and regenerating the free N-H bond.

-

Directed ortho-lithiation pathway for the synthesis of 7-chloro-3-methyl-1H-indole-2-carbaldehyde.

Pharmacological & Drug Development Applications

The 2-carbaldehyde moiety is a highly versatile electrophilic center, making this compound an ideal precursor for the synthesis of complex pharmacophores.

-

Lanosterol 14α-Demethylase Inhibitors (Antifungal): Condensation of the 2-carbaldehyde with primary amines yields Schiff bases. These derivatives have been extensively validated as potent inhibitors of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for fungal cell membrane synthesis [4]. The 7-chloro substitution enhances lipophilicity, improving membrane penetration in Candida species.

-

Antimalarial and Antileishmanial Agents: Reaction with thiosemicarbazides produces thiosemicarbazones. These compounds exhibit significant efficacy against Plasmodium falciparum and Leishmania species by chelating essential metal ions and inhibiting parasitic targets such as cruzain [5][6][7].

Downstream pharmacological applications of 7-chloro-3-methyl-1H-indole-2-carbaldehyde.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized product, rigorous analytical characterization is required. The following markers serve as self-validating data points for the successful installation of the C2-formyl group and the retention of the indole core.

Table 2: Expected Analytical Markers

| Analytical Technique | Key Signal / Observation | Structural Correlation |

| ¹H NMR (400 MHz, CDCl₃) | Sharp singlet at ~10.1 ppm | Confirms the presence of the C2-aldehyde proton (CHO). |

| ¹H NMR (400 MHz, CDCl₃) | Broad singlet at ~11.8 ppm | Confirms the N-H proton; downshifted due to the -I effect of the 7-chloro group. |

| ¹H NMR (400 MHz, CDCl₃) | Sharp singlet at ~2.6 ppm | Confirms the intact C3-methyl group. |

| FT-IR Spectroscopy | Strong band at ~1660 cm⁻¹ | Validates the conjugated C=O stretch of the newly formed carbaldehyde. |

| FT-IR Spectroscopy | Broad band at ~3250 cm⁻¹ | Confirms the successful decarboxylation and regeneration of the N-H bond. |

References

-

AIP Publishing. "Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors". URL: [Link]

-

ResearchGate. "Synthesis of N-substituted indole derivatives as potential antimicrobial and antileishmanial agents". URL: [Link]

Sources

- 1. 7-Chloro-3-methyl-1H-indole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Biological Activity & Synthesis of 7-Chloro-3-Methylindole Derivatives

Executive Summary

The 7-chloro-3-methylindole scaffold represents a privileged substructure in medicinal chemistry, distinguished by its unique electronic profile and metabolic stability. Unlike the ubiquitous unsubstituted indole, the incorporation of a chlorine atom at the C7 position and a methyl group at C3 creates a specific pharmacological wedge. The C7-chloro substituent functions as a metabolic block against P450-mediated oxidation while modulating the acidity of the N1-proton. Simultaneously, the C3-methyl group provides critical steric bulk, often locking the molecule into bioactive conformations within hydrophobic protein pockets.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validated biological applications of this scaffold, with a primary focus on necroptosis inhibition (RIPK1 targeting) and anticancer mechanisms .

Part 1: Structural Rationale & SAR Logic

The "Chloro-Methyl" Synergy

The biological potency of 7-chloro-3-methylindole derivatives stems from two synergistic modifications to the indole core:

-

7-Chloro Substitution (Metabolic Armor):

-

Metabolic Stability: The C7 position is a common site for oxidative metabolism. Halogenation here sterically and electronically hinders enzymatic attack (e.g., by CYP450s), significantly extending in vivo half-life (

). -

Electronic Effect: Chlorine is electron-withdrawing (

). This reduces the electron density of the indole ring, increasing the acidity of the N1-H bond. This is crucial for hydrogen bond donor capability in kinase hinge regions (e.g., RIPK1).

-

-

3-Methyl Substitution (Conformational Lock):

-

Hydrophobic Filling: The C3-methyl group targets small hydrophobic sub-pockets (e.g., the "gatekeeper" regions in kinases), improving ligand efficiency (LE).

-

Rigidity: It restricts the rotation of substituents at C2 or C3, reducing the entropic cost of binding.

-

SAR Visualization

The following diagram illustrates the pharmacophoric map of the scaffold.

Caption: Pharmacophoric mapping of the 7-chloro-3-methylindole scaffold highlighting key interaction sites.

Part 2: Therapeutic Applications[1][2][3]

Primary Application: Necroptosis Inhibition (RIPK1)

The most authoritative application of 7-chloroindole derivatives is in the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) . The seminal compound Nec-1s (7-Cl-O-Nec-1) utilizes the 7-chloro-indole core to overcome the instability of the original Necrostatin-1.

-

Mechanism: Type II Allosteric Inhibition. The scaffold binds to the hydrophobic pocket behind the ATP-binding site, stabilizing the kinase in the inactive DLG-out conformation.

-

Key Derivative: Nec-1s (7-Cl-Nec-1).[1]

-

Structure: 5-((7-chloro-1H-indol-3-yl)methyl)-3-methyl-2-thioxoimidazolidin-4-one.

-

Performance: The 7-Cl variant shows a ~2.7-fold increase in potency (

nM in Jurkat cells) and superior metabolic stability compared to the non-chlorinated parent [1].

-

Secondary Application: Anticancer (Apoptosis Induction)

Derivatives where the 3-methyl group is functionalized (e.g., via hydrazide linkers) have shown efficacy in arresting cell cycles.[2][3]

-

Target: Tubulin polymerization or Bcl-2 family modulation.

-

Data: 5-chloro-3-methylindole-2-carboxylic acid derivatives have been reported to arrest T47D cells in the G2/M phase, inducing apoptosis [2].[2][3] The 7-chloro analogs are investigated as bioisosteres to improve lipophilicity and membrane permeability.

Part 3: Chemical Synthesis (Fischer Indole Protocol)

The most robust method for synthesizing the 7-chloro-3-methylindole core is the Fischer Indole Synthesis . This protocol is self-validating because the formation of the hydrazone intermediate is visibly distinct (color change), and the final cyclization releases ammonia, often detectable by pH paper.

Reaction Workflow

Reagents:

-

(2-Chlorophenyl)hydrazine hydrochloride (CAS: 41052-75-9)

-

Propionaldehyde (for 3-methyl) or Ethyl Methyl Ketone (for 2,3-dimethyl)

-

Polyphosphoric Acid (PPA) or ZnCl2 (Catalyst)[4]

Protocol:

-

Hydrazone Formation: Dissolve (2-chlorophenyl)hydrazine (1.0 eq) in ethanol. Add propionaldehyde (1.1 eq) dropwise at 0°C. Stir for 1h.

-

Checkpoint: Formation of a precipitate or oil indicates hydrazone generation.

-

-

Cyclization: Isolate the hydrazone and mix with Polyphosphoric Acid (PPA). Heat to 100-110°C for 2-3 hours.

-

Workup: Pour the hot reaction mixture into crushed ice (exothermic quench). Neutralize with NaOH. Extract with Ethyl Acetate.[9]

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc).

Synthesis Diagram

Caption: Step-by-step workflow for the Fischer Indole Synthesis of the target scaffold.

Part 4: Validated Experimental Protocols

To ensure data integrity, the following assays are recommended. These protocols include specific controls to rule out false positives (e.g., cell toxicity masquerading as kinase inhibition).

RIPK1 Kinase Activity Assay (ADP-Glo)

This assay quantifies the inhibition of RIPK1 autophosphorylation or substrate phosphorylation.

-

Objective: Determine

of the derivative against Recombinant Human RIPK1. -

Reagents:

-

Recombinant RIPK1 (GST-tagged).

-

Substrate: Myelin Basic Protein (MBP).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

-

Protocol:

-

Preparation: Dilute compounds in DMSO (Final DMSO < 1%).

-

Incubation: Mix RIPK1 (10 ng/well), Substrate (0.2 mg/mL), and Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2). Incubate 15 min at RT.

-

Activation: Initiate reaction with ATP (10 µM). Incubate 60 min at 30°C.

-

Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Readout: Measure Luminescence (RLU).

-

-

Data Processing: Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to sigmoidal dose-response curve.

Cell Viability & Necroptosis Rescue Assay

Distinguish between anti-necroptotic activity and general cytotoxicity.

-

Cell Line: HT-29 (Human Colorectal Adenocarcinoma) or L929 (Murine Fibroblast).

-

Induction Cocktail (TSZ): TNF-α (20 ng/mL) + Smac mimetic (100 nM) + z-VAD-fmk (20 µM, Caspase inhibitor).

-

Protocol:

-

Seed cells (5,000/well) in 96-well plates. Adhere overnight.

-

Pre-treat with 7-chloro-3-methylindole derivative (serial dilution) for 1h.

-

Add TSZ cocktail to induce necroptosis.

-

Incubate 24h.

-

Add CellTiter-Glo® (ATP quantification).

-

-

Validation Logic:

-

If cell viability increases with dose = Necroptosis Inhibition .

-

If cell viability decreases with dose (in absence of TSZ) = Cytotoxicity .

-

Summary of Activity Data (Reference Values)

| Compound Class | Target | Assay | Activity Reference |

| Nec-1 (Parent) | RIPK1 | Jurkat Cell Viability | |

| Nec-1s (7-Cl) | RIPK1 | Jurkat Cell Viability | |

| 7-Cl-3-Me-Indole | Melatonin Receptor | Binding Affinity ( | Low nM range (Substructure dependent) |

| Indole-3-hydrazides | Tubulin/Apoptosis | T47D Cell Arrest |

Part 5: Signaling Pathway Context

Understanding where these inhibitors act is crucial for interpreting biological data. The diagram below maps the specific intervention point of 7-chloro-3-methylindole derivatives (as Nec-1s analogs) within the TNF signaling cascade.

Caption: Intervention of 7-chloro-3-methylindole derivatives in the TNF-induced necroptosis pathway.

References

-

Degterev, A., Hitomi, J., Germscheid, M., et al. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins. Nature Chemical Biology, 4(5), 313–321. Link

-

Cui, Z., Li, Y., Ling, Y., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry. (Contextualized via Search Result 1.18/1.19 regarding 5-chloro-3-methylindole apoptosis induction). Link

-

Vandenabeele, P., et al. (2013). Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models. Cell Death & Differentiation. Link

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles.Springer. (General reference for Fischer Indole Synthesis protocols).

Sources

- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

7-Chloro-3-methyl-1H-indole-2-carbaldehyde solubility in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde in DMSO and Methanol

This guide provides a comprehensive technical overview of the solubility of 7-chloro-3-methyl-1H-indole-2-carbaldehyde in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound for applications ranging from chemical synthesis to high-throughput screening.

The solubility of a compound is a critical physicochemical parameter that influences its behavior in a multitude of experimental and developmental settings. For a substituted indole like 7-chloro-3-methyl-1H-indole-2-carbaldehyde, understanding its solubility in solvents such as DMSO and methanol is paramount for several reasons:

-

Chemical Reactions: In synthetic organic chemistry, the solvent choice directly impacts reaction rates, yields, and the formation of byproducts.[1][2] The ability of a solvent to fully dissolve reactants is often a prerequisite for a successful and reproducible chemical transformation.

-

Drug Discovery and Screening: In high-throughput screening (HTS) campaigns, compounds are typically stored and assayed as solutions in DMSO.[3][4] Poor solubility can lead to inaccurate concentration measurements, precipitation in assay wells, and consequently, false-negative results.

-

Formulation Development: For a compound to be developed into a viable pharmaceutical product, its solubility in various media must be well-characterized to enable the design of appropriate delivery systems.

-

Analytical Chemistry: Accurate quantification of a compound using techniques like High-Performance Liquid Chromatography (HPLC) relies on its complete dissolution in the mobile phase or a suitable diluent.[5]

This guide will delve into the theoretical and practical aspects of the solubility of 7-chloro-3-methyl-1H-indole-2-carbaldehyde in DMSO and methanol, providing both foundational knowledge and actionable experimental protocols.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent. The structure of 7-chloro-3-methyl-1H-indole-2-carbaldehyde, presented below, reveals several key features that dictate its solubility profile.

Chemical Structure of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde:

-

CAS Number: 910442-16-9

-

Molecular Formula: C₁₀H₈ClNO

-

Molecular Weight: 193.63 g/mol

The molecule possesses a largely aromatic and heterocyclic indole core, which is nonpolar. However, the presence of a chlorine atom, a methyl group, and a carbaldehyde (aldehyde) group introduces polarity and the potential for specific intermolecular interactions. The nitrogen atom in the indole ring also contributes to the molecule's overall polarity. The principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[5][6] This principle suggests that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO (Dimethyl Sulfoxide) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar organic compounds.[3][7] This makes it an invaluable solvent in drug discovery and chemical biology.[3][4]

Theoretical Considerations

The high solubilizing power of DMSO can be attributed to its molecular structure and properties:

-

High Polarity: The strong dipole moment arising from the sulfoxide bond allows for potent dipole-dipole interactions with polar solutes.

-

Aprotic Nature: DMSO does not have acidic protons and therefore cannot act as a hydrogen bond donor. However, the oxygen atom is a strong hydrogen bond acceptor.

-

Amphipathic Character: DMSO possesses both polar (the S=O group) and nonpolar (the two methyl groups) regions, enabling it to interact favorably with a wide range of solutes.[8]

Practical Implications and Best Practices

-

Stock Solutions: Due to its broad solubilizing capacity and high boiling point (189 °C), DMSO is the solvent of choice for preparing concentrated stock solutions of compounds for long-term storage and use in HTS.[3][4]

-

Potential for Compound Instability: While generally considered a stable solvent, prolonged storage of certain compounds in DMSO can lead to degradation. It is advisable to store stock solutions at low temperatures (e.g., -20 °C or -80 °C) and to perform periodic quality control checks.

-

Hygroscopicity: DMSO is hygroscopic and will readily absorb moisture from the atmosphere. This can impact the concentration of stock solutions and potentially lead to the hydrolysis of sensitive compounds. Always use anhydrous DMSO and handle it under dry conditions.

Solubility in Methanol

Methanol (CH₃OH) is a polar, protic solvent that is widely used in organic chemistry for reactions, extractions, and chromatography.[9][10][11][12] Its ability to act as both a hydrogen bond donor and acceptor makes it an effective solvent for many polar organic molecules.

Theoretical Considerations

Methanol's solubilizing properties are a result of:

-

Polarity and Hydrogen Bonding: The hydroxyl (-OH) group in methanol allows it to form strong hydrogen bonds with solutes that have hydrogen bond accepting groups, such as the aldehyde oxygen and the indole nitrogen of 7-chloro-3-methyl-1H-indole-2-carbaldehyde.[9]

-

Dielectric Constant: Methanol has a relatively high dielectric constant, which allows it to effectively solvate ions and polar molecules.

The solubility of 7-chloro-3-methyl-1H-indole-2-carbaldehyde in methanol is expected to be good due to the potential for hydrogen bonding between the compound's polar functional groups and the solvent. However, the nonpolar character of the indole ring and the chloro-substituent may limit its solubility compared to more polar compounds.

Practical Implications and Best Practices

-

Recrystallization: Methanol is often used as a solvent for the recrystallization and purification of organic compounds. Its volatility allows for easy removal after the purification process.

-

Chromatography: Methanol is a common component of the mobile phase in both normal-phase and reverse-phase HPLC.

-

Toxicity: It is important to note that methanol is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[12]

Quantitative Solubility Data Summary

While specific, experimentally determined solubility values for 7-chloro-3-methyl-1H-indole-2-carbaldehyde in DMSO and methanol are not widely published, the following table provides a qualitative summary based on the general properties of substituted indoles and the nature of the solvents.

| Solvent | Type | Key Interactions with Solute | Expected Solubility |

| DMSO | Polar Aprotic | Dipole-dipole, Hydrogen bond accepting | High |

| Methanol | Polar Protic | Hydrogen bonding, Dipole-dipole | Good to Moderate |

Experimental Protocol for Determining Solubility

To obtain precise solubility data for 7-chloro-3-methyl-1H-indole-2-carbaldehyde, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[5]

Materials and Equipment

-

7-Chloro-3-methyl-1H-indole-2-carbaldehyde (solid)

-

Anhydrous DMSO

-

HPLC-grade Methanol

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 7-chloro-3-methyl-1H-indole-2-carbaldehyde into a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired solvent (DMSO or methanol) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[5]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.[5]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 7-chloro-3-methyl-1H-indole-2-carbaldehyde of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a source providing educational materials on determining the solubility class of organic compounds.

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Quora. (2018, September 12). Why is methanol used as a first solvent?. Retrieved from [Link]

- Unknown. (2024, September 9). Innovative Applications of DMSO.

- Unknown. (2024, October 27). Organic Solvents in Chemistry and Laboratories. Retrieved from a source providing an overview of organic solvents.

-

HonestBee. (n.d.). Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Unlocking Bioactive Potential In Plant Resins. Retrieved from [Link]

-

American Chemical Society. (2013, March 11). Methanol. Retrieved from [Link]

-

PMC. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

-

PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

-

Taylor & Francis Online. (2021, May 1). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Retrieved from [Link]

-

PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389. Retrieved from [Link]

- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

-

CompTox Chemicals Dashboard. (2025, October 15). 1H-Indole-3-carboxaldehyde, 2-methyl- Properties. Retrieved from [Link]

Sources

- 1. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Applications of DMSO [chemdiv.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.ws [chem.ws]

- 7. reachever.com [reachever.com]

- 8. mdpi.com [mdpi.com]

- 9. quora.com [quora.com]

- 10. mychemistrybook.com [mychemistrybook.com]

- 11. honestbeeltd.com [honestbeeltd.com]

- 12. acs.org [acs.org]

Indole-2-carbaldehyde derivatives as pharmaceutical intermediates

An In-depth Technical Guide to Indole-2-Carbaldehyde Derivatives as Pharmaceutical Intermediates

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products and synthetic drugs.[1][2] Among the various functionalized indoles, indole-2-carbaldehyde stands out as a uniquely versatile and powerful intermediate. The strategic placement of the aldehyde group at the C2 position, while synthetically more challenging to achieve than its C3-isomer, unlocks a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of indole-2-carbaldehyde derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, provide field-proven experimental protocols, and survey the landscape of therapeutic agents derived from this valuable scaffold, including those with anticancer, antiviral, and anti-inflammatory properties.

The Strategic Importance of the Indole-2-Carbaldehyde Scaffold

The indole ring system is often referred to as a "privileged scaffold" because of its ability to bind to a wide range of biological targets with high affinity.[1] This has led to its prevalence in numerous approved drugs and clinical candidates.

The Indole Nucleus: A Privileged Structure

The indole heterocycle's unique electronic properties, arising from the fusion of a benzene ring with a pyrrole ring, allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This versatility is a key reason for its success in drug discovery.

The C2-Aldehyde: A Gateway to Molecular Diversity

While the C3 position of indole is more electron-rich and thus more susceptible to electrophilic substitution, the C2-aldehyde functionality of indole-2-carbaldehyde provides a unique set of synthetic opportunities.[3] The aldehyde group is a versatile handle for a wide range of chemical transformations, including condensations, reductive aminations, and multicomponent reactions, allowing for the construction of complex molecular architectures.[4] This makes indole-2-carbaldehyde a critical building block for accessing novel chemical space in drug discovery programs.[5][6]

Synthetic Strategies for Indole-2-Carbaldehyde

The synthesis of indole-2-carbaldehyde requires regioselective functionalization at the C2 position, which can be challenging due to the inherent reactivity of the C3 position. Several strategies have been developed to overcome this challenge.

Regioselective Formylation of Indole

Direct formylation of the indole nucleus typically occurs at the C3 position. To achieve C2 selectivity, specific strategies must be employed.

-

Directed ortho-Metalation: This is a powerful technique that involves the deprotonation of the N-H of indole with a strong base, followed by a second deprotonation at the C2 position by a second equivalent of a strong base. The resulting dianion can then be quenched with an electrophile like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality specifically at the C2 position. The choice of bases, such as n-butyllithium and tert-butyllithium, is critical for the success of this reaction.

-

Vilsmeier-Haack Reaction on N-Protected Indoles: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[3] While it typically favors the C3 position in unprotected indoles, the introduction of a bulky protecting group on the indole nitrogen (e.g., tosyl or mesyl) can sterically hinder the approach of the Vilsmeier reagent to the C3 position, thereby favoring formylation at the C2 position.[3]

Oxidation of 2-Methylindoles

A straightforward method for the synthesis of indole-2-carbaldehyde is the oxidation of readily available 2-methylindole. Activated manganese dioxide (MnO₂) is a commonly used and effective reagent for this transformation.[3][7]

From Indole-2-Carboxylic Acid Derivatives

Indole-2-carbaldehydes can also be prepared from corresponding indole-2-carboxylic acid derivatives through reduction of the carboxylic acid to the alcohol, followed by oxidation.[7] Alternatively, the McFadyen-Stevens reaction can be employed.[7]

The Reissert Indole Synthesis

The Reissert indole synthesis is a classical method that can be used to prepare indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate.[8][9] The resulting indole-2-carboxylic acid can then be converted to indole-2-carbaldehyde as described above.

Table 1: Comparison of Synthetic Methods for Indole-2-Carbaldehyde

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Directed ortho-Metalation | Indole | n-BuLi, t-BuLi, DMF | High C2-regioselectivity | Requires cryogenic temperatures and strictly anhydrous conditions |

| Vilsmeier-Haack | N-Protected Indole | POCl₃, DMF | Milder conditions than metalation | Requires protection and deprotection steps |

| Oxidation | 2-Methylindole | MnO₂ | Simple procedure | Availability of substituted 2-methylindoles can be a limitation |

| Reissert Synthesis | o-Nitrotoluene | Diethyl oxalate, Zn/AcOH | Access to a variety of substituted indoles | Multi-step process |

Key Chemical Transformations and Derivative Synthesis

Indole-2-carbaldehyde is a versatile precursor to a wide range of derivatives with therapeutic potential.[4]

Condensation Reactions

The aldehyde group readily undergoes condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form α,β-unsaturated carbonyl compounds, which are themselves important pharmaceutical intermediates.[4]

Formation of Schiff Bases and Thiosemicarbazones

Reaction with primary amines and thiosemicarbazides yields Schiff bases and thiosemicarbazones, respectively. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[4]

Synthesis of Indole-2-Carboxamides

Indole-2-carboxamides are a particularly important class of derivatives that have been extensively explored for their therapeutic potential, notably as anticancer and antiviral agents.[10][11][12] They are typically synthesized by oxidation of indole-2-carbaldehyde to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Conversion to Tryptamines

Indole-2-carbaldehyde can be converted to 2-(nitromethyl)-1H-indole, which upon reduction, yields 2-aminoethylindoles (tryptamines). Tryptamine and its derivatives are fundamental structures in many natural products and pharmaceutical agents, particularly those targeting the central nervous system.[4]

Multicomponent Reactions

The reactivity of indole-2-carbaldehyde makes it an excellent component in multicomponent reactions, which allow for the rapid and efficient construction of complex molecular scaffolds in a single step.[4]

Figure 1: General workflow from the synthesis of indole-2-carbaldehyde to its therapeutic applications.

Applications in the Synthesis of Therapeutic Agents

The derivatives of indole-2-carbaldehyde have shown promise in a variety of therapeutic areas.

Anticancer Agents

Indole-2-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4][12] These compounds often exhibit apoptotic antiproliferative activity.[12]

Antiviral Agents

Derivatives of indole-2-carboxylic acid (obtained by oxidation of indole-2-carbaldehyde) have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14][15][16] The indole nucleus and the C2-carboxyl group can chelate with the two Mg²⁺ ions in the active site of the integrase enzyme, which is crucial for viral replication.[13][14][15][16]

Anti-inflammatory Agents

Indole-2-formamide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Agents for Neurodegenerative Diseases

The indole scaffold is a key feature of many compounds targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17] The ability to synthesize tryptamine derivatives from indole-2-carbaldehyde provides a route to novel compounds with potential neuroprotective effects.[4]

Characterization of Indole-2-Carbaldehyde

Accurate characterization of indole-2-carbaldehyde is crucial for its use as a pharmaceutical intermediate.

Table 2: Spectroscopic Data for 1H-Indole-2-carbaldehyde

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (500 MHz, CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 9.88 | H-aldehyde | 182.89 | C-aldehyde |

| 7.77 | H-4 | 138.80 | C-7a |

| 7.48 | H-7 | 136.87 | C-2 |

| 7.41 | H-6 | 128.25 | C-6 |

| 7.30 | H-3 | 124.37 | C-4 |

| 7.20 | H-5 | 122.20 | C-5 |

| 115.60 | C-3 | ||

| 113.28 | C-7 |

Table 3: Physicochemical Properties of 1H-Indole-2-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | |

| Molecular Weight | 145.16 g/mol | |

| Melting Point | 138-142 °C | |

| Appearance | Solid |

Experimental Protocols

Protocol 1: Synthesis of 1H-Indole-2-carbaldehyde via Directed ortho-Metalation

-

Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.80 mL, 9.39 mmol) and stir for 30 minutes at -78 °C.

-

Bubble carbon dioxide gas through the reaction mixture for 10 minutes.

-

Allow the resulting solution to warm to room temperature.

-

Remove the excess carbon dioxide under reduced pressure and concentrate the solution to approximately 25 mL.

-

Add 50 mL of dry THF to the concentrated solution and cool it again to -78 °C.

-

Slowly add a 1.7 M solution of tert-butyllithium in pentane (5.00 mL, 8.54 mmol) and stir at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) to the solution.

-

Allow the resulting mixture to warm to room temperature over a period of 1.5 hours.

-

Quench the reaction by adding water (10 mL) and stir for 15 minutes.

-

Add diethyl ether and separate the organic layer.

-

Wash the organic layer with brine (3x), dry over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the solid by silica gel chromatography (80:20 hexanes/ethyl acetate) to yield indole-2-carbaldehyde.

Protocol 2: Synthesis of an Indole-2-carbaldehyde Thiosemicarbazone Derivative[4]

-

Dissolve 1H-indole-2-carbaldehyde (1 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add a solution of thiosemicarbazide (1 mmol) in warm ethanol (10 mL).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Figure 2: Mechanism of directed ortho-metalation for the synthesis of indole-2-carbaldehyde.

Conclusion and Future Outlook

Indole-2-carbaldehyde is a high-value intermediate in pharmaceutical synthesis, providing access to a rich diversity of molecular architectures with a wide range of biological activities. The synthetic challenges associated with its regioselective preparation have been largely overcome through the development of robust methodologies. As our understanding of the molecular basis of diseases continues to grow, the indole-2-carbaldehyde scaffold and its derivatives will undoubtedly continue to be a fertile ground for the discovery of new and effective therapeutic agents. The ongoing exploration of novel multicomponent reactions and catalytic C-H functionalization methods will likely further expand the synthetic utility of this versatile building block.

References

- Bhat, G. A., & Siddappa, S. (1971). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 178-181.

- Yilmaz, I., & Kucuk, M. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 88(15), 10593–10604.

-

Chem-Impex. (n.d.). 1H-Indole-2-carbaldehyde. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Methyl-1H-indole-2-carbaldehyde. Retrieved from [Link]

- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(15), 10633-10645.

- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [PMC version, source not specified in search results].

- Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

- Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.

- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(6), 711.

-

ResearchGate. (2021). Indole‐2‐Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7), 1039.

- ACS Bio & Med Chem Au. (2025).

- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262.

- MDPI. (2023).

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]

- 17. 吲哚-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

Safety data sheet (SDS) for 7-Chloro-3-methyl-1H-indole-2-carbaldehyde

An In-Depth Technical Guide to the Safe Handling of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde

This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 7-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS No. 910442-16-9). It is intended for researchers, scientists, and drug development professionals who may work with this compound. As a substituted indole, this molecule is a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] However, its chemical reactivity necessitates a thorough understanding and implementation of robust safety protocols to mitigate potential risks. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety measures, grounded in established principles of chemical hygiene and risk assessment.[4][5]

Compound Identification and Physicochemical Properties

A foundational aspect of chemical safety is understanding the fundamental properties of the substance. These characteristics influence its behavior under various laboratory conditions and are critical for designing safe experiments and storage solutions.

Table 1: Physicochemical Data for 7-Chloro-3-methyl-1H-indole-2-carbaldehyde

| Property | Value | Source(s) |

| CAS Number | 910442-16-9 | [6][7] |

| Molecular Formula | C₁₀H₈ClNO | |

| Molecular Weight | 193.63 g/mol | |

| Appearance | Solid | [6] |

| InChI Key | FLYFADJEUDJOJU-UHFFFAOYSA-N | [6][7] |

| SMILES String | Cc1c(c2c(c(Cl)ccc2)n1)C=O | [6][7] |

| Storage Temperature | 2-8°C, under inert atmosphere |

The indole scaffold is central to numerous biologically active molecules.[1] The presence of a chloro- group, a methyl group, and an aldehyde functional group on this scaffold suggests specific reactivity. The aldehyde group, for instance, can participate in various reactions, while the chlorinated aromatic ring influences the molecule's electronic properties and potential metabolic pathways.[8] Understanding this structure is paramount for anticipating potential chemical incompatibilities and designing safe handling procedures.

Hazard Identification and GHS Classification

Based on available supplier data, 7-Chloro-3-methyl-1H-indole-2-carbaldehyde is classified under the Globally Harmonized System (GHS).[9] While comprehensive toxicological data is not publicly available, the provided classification points to significant potential hazards that must be addressed.

Table 2: GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |

Source:

The primary identified hazard is serious eye irritation. Due to the lack of comprehensive data, it is prudent to assume other potential hazards based on structurally similar compounds. For instance, other chlorinated or aldehydic indoles may cause skin irritation, respiratory irritation, or may be harmful if swallowed.[10][11][12] Therefore, a conservative approach treating the compound as potentially hazardous via all routes of exposure (inhalation, ingestion, skin contact) is scientifically justified and essential for ensuring personnel safety.[5]

Risk Assessment and Exposure Control Workflow

A systematic approach to risk management is crucial in a research environment.[4] The following workflow provides a logical framework for assessing risks and implementing appropriate controls when handling 7-Chloro-3-methyl-1H-indole-2-carbaldehyde.

Caption: Risk assessment workflow for handling research chemicals.

This workflow emphasizes a hierarchical approach to safety, prioritizing engineering controls over personal protective equipment (PPE), a fundamental principle of industrial hygiene.[4]

Engineering Controls

All manipulations of solid 7-Chloro-3-methyl-1H-indole-2-carbaldehyde that could generate dust, or any handling of its solutions, must be performed in a certified chemical fume hood.[13] This is the most critical step in minimizing inhalation exposure, which should be considered a potential risk for any fine powder of unknown toxicity.[14]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the known and potential hazards. The "Warning" signal word and H319 statement mandate robust eye protection at all times.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or working with larger quantities.[5][15]

-

Skin Protection: At a minimum, nitrile gloves and a standard laboratory coat must be worn.[14] Given the lack of skin irritation data, it is crucial to check gloves for any signs of degradation and change them immediately if contamination is suspected. For extended work, consider double-gloving.

-

Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If a fume hood is not available for a specific task (a situation that should be avoided), a risk assessment must be performed by a safety professional to determine the appropriate respirator type.

Detailed Experimental Protocols

Adherence to standardized procedures minimizes the risk of accidental exposure and ensures experimental reproducibility.

Protocol for Weighing and Preparing Solutions

-

Preparation: Don appropriate PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[15]

-

Tare Weighing: Place a clean weighing vessel on an analytical balance inside the fume hood and tare the balance.

-

Aliquot Transfer: Carefully transfer the solid 7-Chloro-3-methyl-1H-indole-2-carbaldehyde from the stock container to the tared vessel using a clean spatula. Perform this action slowly and close to the balance pan to minimize dust generation.

-

Container Sealing: Immediately and securely close the main stock container.

-

Dissolution: Add the desired solvent to the weighing vessel containing the compound. Ensure the vessel is appropriately sized to prevent splashing. Gently swirl or stir to dissolve. Use of a magnetic stirrer is recommended for larger volumes.

-

Cleanup: Wipe down the spatula, balance, and surrounding surfaces inside the fume hood with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.[13]

-

Glove Removal: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[14]

Storage Protocol

Proper storage is essential for maintaining compound integrity and preventing accidental release.

-

Container: Store the compound in its original, tightly sealed container.[14]

-

Location: Place inside a refrigerator designated for chemical storage, maintaining a temperature of 2-8°C.

-

Atmosphere: For long-term storage, consider placing the container inside a desiccator or a larger sealed container backfilled with an inert gas like argon or nitrogen to protect against moisture and oxidation.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[11][16]

Emergency Procedures

Preparedness is key to effectively managing laboratory incidents.[15]

First-Aid Measures

The following procedures are based on GHS classifications and general best practices.[10][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][16]

Accidental Release (Spill) Response

Caption: Emergency response flowchart for a minor chemical spill.

For any spill, the primary goal is to prevent the material from becoming airborne and to avoid direct contact.[16] Ensure adequate ventilation, preferably within a fume hood, during cleanup.

Disposal Considerations

All waste containing 7-Chloro-3-methyl-1H-indole-2-carbaldehyde, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[13] Dispose of this waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Conclusion

7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a valuable research chemical with a defined hazard of serious eye irritation and the potential for other uncharacterized risks. A safety-conscious approach is therefore non-negotiable. By understanding its properties, implementing a hierarchical system of controls, adhering to detailed protocols, and preparing for emergencies, researchers can handle this compound safely and effectively. The principles outlined in this guide—grounded in rigorous risk assessment and chemical hygiene—provide a robust framework for protecting the health and safety of laboratory personnel.[4][14]

References

-

Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved February 27, 2026, from [Link]

-

Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved February 27, 2026, from [Link]

-

The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. (2025, December 4). Retrieved February 27, 2026, from [Link]

-

Six Tips to Help Improve Chemical Hygiene and Chemical Safety. (2025, October 1). Lab Manager. Retrieved February 27, 2026, from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved February 27, 2026, from [Link]

-

3-Methyl-1H-indole-2-carbaldehyde | C10H9NO. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

-

1H-Indole-3-carboxaldehyde, 2-methyl- Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved February 27, 2026, from [Link]

-

Safety Data Sheet: Indole-3-carboxaldehyde. (n.d.). Carl ROTH. Retrieved February 27, 2026, from [Link]

-

Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2022). ACS Omega. Retrieved February 27, 2026, from [Link]

-

Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. (2005). Organic Letters. Retrieved February 27, 2026, from [Link]

-

GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved February 27, 2026, from [Link]

-

H3PW12O40/SBA-15 for the Solventless Synthesis of 3-Substituted Indoles. (2019). Catalysts. Retrieved February 27, 2026, from [Link]

-

How can I protect the C2 position of indole and subsequently to be removed easily? (2015, September 14). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). RSC Sustainability. Retrieved February 27, 2026, from [Link]

Sources

- 1. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 4. Six Tips to Help Improve Chemical Hygiene and Chemical Safety | Lab Manager [labmanager.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 7-Chloro-3-methyl-1H-indole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 7-Chloro-3-methyl-1H-indole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. H3PW12O40/SBA-15 for the Solventless Synthesis of 3-Substituted Indoles [mdpi.com]

- 9. mu.edu.sa [mu.edu.sa]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 14. greenwgroup.com [greenwgroup.com]

- 15. saffronchemicals.com [saffronchemicals.com]

- 16. echemi.com [echemi.com]

Technical Application Note: Selective Oxidation Strategies for the Synthesis of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde

Abstract & Strategic Overview

The synthesis of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS: 910442-16-9) represents a critical functionalization step in the development of antiviral agents and specific receptor antagonists (e.g., ORL-1). While the indole C3 position is naturally nucleophilic and prone to electrophilic substitution (e.g., Vilsmeier-Haack), functionalizing the C2 position requires a different tactical approach.

This application note details the robust synthesis of the target aldehyde (3) from its immediate precursor, 7-chloro-3-methyl-1H-indole-2-methanol (2) . We prioritize Manganese Dioxide (MnO₂) oxidation over Swern or Chromium-based methods due to its high chemoselectivity for allylic/benzylic alcohols and its ability to prevent over-oxidation to the carboxylic acid.

Key Technical Advantages of this Protocol:

-

Chemoselectivity: Avoids chlorination or electrophilic attack on the electron-rich indole ring.

-

Scalability: The heterogeneous reaction simplifies workup to a filtration step, essential for GMP environments.

-

Stability: Preserves the 7-chloro substituent, which is sensitive to harsh metal-halogen exchange conditions.

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on the controlled oxidation of the primary alcohol. The starting alcohol is typically derived from the reduction of the corresponding ethyl ester, which is accessible via Fischer Indole Synthesis.

Figure 1: Retrosynthetic pathway highlighting the critical oxidation step.

Experimental Protocol: Selective Oxidation

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role | Critical Specification |

| 7-Chloro-3-methyl-1H-indole-2-methanol | 1.0 | Substrate | Dry, free of residual reducing agents. |

| Activated MnO₂ | 10.0 - 15.0 | Oxidant | Must be "Activated" . Commercial "precipitated" MnO₂ is often inactive. |

| Dichloromethane (DCM) | Solvent | 0.1 M Conc. | Anhydrous preferred to maintain MnO₂ activity. |

| Celite® 545 | N/A | Filtration Aid | Pre-washed with DCM. |

Pre-Step: Activation of Manganese Dioxide

Note: The success of this reaction depends entirely on the surface activity of MnO₂.

-

Heat commercial MnO₂ in an oven at 110–120°C for 12–24 hours before use.

-

Alternatively, azeotropically dry wet MnO₂ with toluene if fresh activation is required.

Step-by-Step Procedure

Scale: 1.0 g (Starting Alcohol)

-

Solvation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-chloro-3-methyl-1H-indole-2-methanol (1.0 g, 5.1 mmol) in anhydrous DCM (50 mL).

-

Checkpoint: Ensure complete dissolution. If the indole is insoluble, add a small amount of THF (up to 10% v/v), though pure DCM is preferred for optimal MnO₂ suspension.

-

-

Oxidant Addition: Add Activated MnO₂ (4.4 g, ~10 equiv) in one portion.

-

Why 10 equiv? MnO₂ oxidation is a surface-mediated reaction. A large excess is required to provide sufficient active sites.

-

-

Reaction: Stopper the flask (do not seal hermetically; allow pressure release) and stir vigorously at Room Temperature (20–25°C) .

-

Kinetics: Reaction typically completes in 4–16 hours.

-

Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexane). The aldehyde will appear as a distinct spot with a higher R_f than the alcohol.

-

-

Workup (Filtration):

-

Prepare a sintered glass funnel with a pad of Celite® .

-

Filter the black suspension through the Celite pad.

-

Critical Step: Rinse the filter cake thoroughly with warm EtOAc or Acetone (3 x 20 mL). Indole aldehydes can adsorb strongly to the MnO₂ surface; thorough washing is vital for yield.

-

-

Concentration: Evaporate the filtrate under reduced pressure (40°C water bath) to yield the crude yellow solid.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc in Hexanes) if necessary.